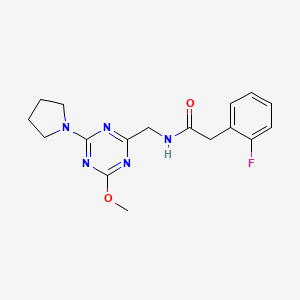
4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate” were not found, related compounds have been synthesized and characterized in various studies . For instance, a series of carbamates with alkyl/cycloalkyl/arylalkyl chains were prepared and characterized .Applications De Recherche Scientifique
Applications in Organic Electronics
Host Materials in Organic Light-Emitting Diodes (OLEDs) Naphthalene-based materials, including derivatives similar to 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate, have been utilized as host materials in red phosphorescent OLEDs. These materials showed potential in achieving highly efficient OLED performance at low doping ratios due to effective energy transfer and reduced concentration quenching. One of the materials achieved remarkable device performance, indicating the potential utility of naphthalene-based compounds in cost-effective and high-efficiency OLEDs (Li et al., 2018).
Synthesis and Characterization Naphthalen-1-ylcarbamoyl compounds have been synthesized and characterized, revealing interesting molecular structures and properties. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the compound crystallizes in the triclinic space group with specific unit cell parameters. The cyclohexane ring adopts a chair conformation, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).
Catalysis in Organic Reactions The compound has been involved in catalysis processes, such as the ene-like reaction of naphthalen-1-ylamine with diethyl azodicarboxylate catalyzed by lithium perchlorate. This implies that naphthalen-1-yl derivatives can play a role in facilitating certain organic reactions, contributing to the synthesis of other complex molecules (Kinart et al., 2005).
Applications in Pharmaceutical Research
Antimicrobial and Antituberculosis Activity Naphthalen-1-ylcarbamoyl derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activity. Some compounds showed promising activity against certain bacterial strains, indicating the potential of these compounds in therapeutic applications (Omel’kov et al., 2019).
Synthesis of Chiral Intermediates The synthesis of chiral intermediates containing the naphthalen-1-yl moiety has been disclosed, indicating the utility of these compounds in the synthesis of natural products and in medicinal chemistry. These chiral pyrrolidine analogues could serve as valuable intermediates for drug development and other applications in pharmaceutical research (Holsworth et al., 2004).
Propriétés
IUPAC Name |
[4-(naphthalen-1-ylcarbamoyl)phenyl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-24(4-2)22(26)27-18-14-12-17(13-15-18)21(25)23-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,3-4H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBOYOGYQMHYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2724141.png)


![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2724144.png)
![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole](/img/structure/B2724146.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724151.png)

![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)